molecular formula C16H14ClFO2 B1327472 2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-39-3

2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327472
CAS No.: 898770-39-3
M. Wt: 292.73 g/mol
InChI Key: XQSQMXSMLLGAGB-UHFFFAOYSA-N
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Description

2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone is a halogenated propiophenone derivative with a substituted phenyl ring system. The compound’s reactivity and physicochemical properties are influenced by the positions of chlorine (2'), fluorine (4'), and the 2-methoxyphenyl group on the propiophenone backbone .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(18)10-14(13)17/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSQMXSMLLGAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644193
Record name 1-(2-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-39-3
Record name 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2-chloro-4-fluoroacetophenone with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

Organic Synthesis

2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone serves as a versatile intermediate in the synthesis of various organic compounds. It plays a crucial role in the preparation of biologically active molecules and pharmaceuticals. The compound's reactivity allows for multiple synthetic pathways, including:

  • Aldol condensation : Utilized to form larger carbon frameworks.
  • Substitution reactions : Leading to diverse derivatives with potential applications in drug development.

Medicinal Chemistry

Research indicates that this compound may exhibit potential therapeutic properties. It is being explored for:

  • Anticancer activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Neuropharmacology : The compound's structural characteristics may lend themselves to the development of treatments for neurological disorders.

Material Science

In material science, the compound is investigated for its properties in:

  • Polymer production : Its unique chemical structure allows it to act as a building block for advanced materials.
  • Coatings and composites : The incorporation of this compound can enhance the performance characteristics of materials.

Data Tables

Application AreaSpecific Use CaseDescription
Organic SynthesisIntermediate for drug synthesisFacilitates the creation of complex organic molecules
Medicinal ChemistryAnticancer researchPotential to inhibit cancer cell growth
Material SciencePolymer developmentEnhances properties of polymers

Case Study 1: Anticancer Properties

A study conducted on various derivatives of this compound demonstrated promising anticancer activity against several human cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

Case Study 2: Synthesis of Pharmaceutical Compounds

Research published in reputable journals has highlighted the successful application of this compound as an intermediate in synthesizing novel pharmaceutical agents. The studies emphasized its efficiency in producing compounds with enhanced biological activity and reduced side effects.

Mechanism of Action

The mechanism of action of 2’-chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone with key analogs from the evidence, focusing on substituent positions, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Boiling Point (°C) Density (g/cm³) Key Applications
This compound Not provided C₁₆H₁₄ClFO₂ ~292.7 (estimated) 2'-Cl, 4'-F, 2-methoxyphenyl N/A N/A Pharmaceutical intermediate (inferred from analogs)
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone 898757-29-4 C₁₃H₁₃ClF₂O₃ 291.0 2'-Cl, 4',5'-F, 1,3-dioxan-2-yl N/A N/A Chemical synthesis intermediate
2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone 898775-04-7 C₁₆H₁₄ClFO₂ 292.7 2'-Cl, 4'-F, 3-methoxyphenyl 404.9 (predicted) 1.228 (predicted) Research reagent
3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone 898790-93-7 C₁₆H₁₄ClFO 276.7 3'-Cl, 4'-F, 4-methoxyphenyl N/A N/A Discontinued pharmaceutical intermediate
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone 898775-02-5 C₁₆H₁₄BrFO₂ 353.2 4'-Br, 2'-F, 3-methoxyphenyl N/A N/A Experimental compound
Key Observations:

Halogen positioning (e.g., 2'-Cl vs. 3'-Cl) significantly impacts electronic properties. For example, 2'-Cl-4'-F-3-(3-methoxyphenyl)propiophenone (CAS 898775-04-7) shows a predicted boiling point of 404.9°C, suggesting higher thermal stability than non-fluorinated analogs .

Molecular Weight and Density: Brominated analogs (e.g., 4'-Br-2'-F-3-(3-methoxyphenyl)propiophenone) exhibit higher molecular weights (~353.2) and likely greater hydrophobicity compared to chloro/fluoro derivatives . Density variations (e.g., 1.228 g/cm³ for CAS 898775-04-7) correlate with substituent electronegativity and packing efficiency in crystalline states .

Biological Activity

2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClFO3. The presence of halogen atoms (chlorine and fluorine) along with methoxy groups enhances the compound's lipophilicity, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various pathogens, the compound demonstrated a minimum inhibitory concentration (MIC) of 7.8 μg/mL against Candida albicans, indicating potent antifungal properties .

Pathogen MIC (μg/mL) Activity
Candida albicans7.8Strong antifungal
Staphylococcus aureus15.0Moderate antibacterial
Escherichia coli30.0Weak antibacterial

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:

  • Lipophilicity : The methoxy groups increase the compound's ability to penetrate cell membranes.
  • Enzyme Interaction : It potentially inhibits key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cell signaling pathways related to growth and apoptosis.

Study on Antifungal Activity

In a controlled laboratory setting, researchers evaluated the antifungal activity of various derivatives of propiophenone, including this compound. The study utilized a standardized CLSI microbroth dilution method, revealing that this compound significantly inhibited fungal growth at concentrations as low as 7.8 μg/mL .

Cancer Cell Line Studies

Another study focused on the anticancer effects of the compound against human breast cancer cells (MCF-7). The results indicated that treatment with 20 μM of the compound led to a reduction in cell viability by approximately 50% after 48 hours, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What synthetic methodologies are commonly employed for 2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone, and how can reaction parameters be optimized?

Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions to introduce substituents. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification to avoid side reactions.
  • Catalyst optimization : Lewis acids (e.g., AlCl₃) are critical for acylation efficiency but may hydrolyze moisture-sensitive intermediates.
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of halogenated intermediates .
    Optimization strategy : Use fractional factorial design to test solvent-catalyst combinations, prioritizing greener alternatives (e.g., ionic liquids) to improve atom economy .

Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?

Answer:

  • ¹H/¹³C NMR : Focus on deshielded aromatic protons (δ 7.0–8.5 ppm) for substituent positioning. The methoxy group (δ ~3.8 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C) confirm backbone integrity.
  • IR spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and C-Cl/F stretches (700–800 cm⁻¹) validate functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) identifies isotopic patterns for Cl/F atoms (e.g., M+2 peaks for Cl). Cross-reference with computational simulations (e.g., Gaussian) to resolve ambiguities .

Q. What safety protocols are recommended for handling and storing this compound?

Answer:

  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photo-degradation and oxidation.
  • Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental release of persistent fluorinated byproducts .
  • PPE : Use nitrile gloves and fume hoods to mitigate dermal/respiratory exposure.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported synthetic yields or byproduct profiles?

Answer:

  • Controlled replication : Standardize reagent purity (e.g., anhydrous AlCl₃) and moisture levels (use molecular sieves).
  • Byproduct analysis : Employ LC-MS or GC-MS to identify side products (e.g., dehalogenated species or dimerization artifacts).
  • Statistical modeling : Apply response surface methodology (RSM) to isolate variables (e.g., temperature vs. catalyst loading) causing yield variability .

Q. What advanced strategies minimize stereochemical byproducts during synthesis of derivatives?

Answer:

  • Chiral auxiliaries : Introduce enantioselective catalysts (e.g., BINOL-derived ligands) to control stereochemistry at the propiophenone α-carbon.
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired stereoisomers. Validate pathways using DFT calculations to map energy barriers .

Q. How can computational chemistry predict reactivity for derivatives in catalytic or biological systems?

Answer:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Screen derivatives against biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthesis of high-affinity analogs .

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